molecular formula C18H15NO3 B1441717 3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone CAS No. 161185-40-6

3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone

Cat. No.: B1441717
CAS No.: 161185-40-6
M. Wt: 293.3 g/mol
InChI Key: YTZYNMVQGCZKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone: is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinolinone core with an acetyl group at the third position, a benzyl group at the first position, and a hydroxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-acetyl-1-benzyl-4-quinolinone.

    Reduction: Formation of 3-(1-hydroxyethyl)-1-benzyl-4-hydroxy-2(1H)-quinolinone.

    Substitution: Formation of various substituted quinolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetyl and benzyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-4-hydroxy-2(1H)-quinolinone: Lacks the benzyl group.

    1-benzyl-4-hydroxy-2(1H)-quinolinone: Lacks the acetyl group.

    3-acetyl-1-benzyl-2(1H)-quinolinone: Lacks the hydroxy group.

Uniqueness

3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone is unique due to the presence of all three functional groups (acetyl, benzyl, and hydroxy) on the quinolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-acetyl-1-benzyl-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)16-17(21)14-9-5-6-10-15(14)19(18(16)22)11-13-7-3-2-4-8-13/h2-10,21H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYNMVQGCZKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320551
Record name 3-acetyl-1-benzyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

161185-40-6
Record name 3-acetyl-1-benzyl-4-hydroxyquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
3-acetyl-1-benzyl-4-hydroxy-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.